5-Bromo-3-methyl-4-nitro-1,2-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-4-nitro-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-2-3(7(8)9)4(5)10-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISJYXUDWOEKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297971 | |
| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35610-98-1 | |
| Record name | NSC119862 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Proposed Synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
Abstract: This technical guide outlines a proposed, multi-step synthetic pathway for 5-Bromo-3-methyl-4-nitro-1,2-thiazole, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of a documented direct synthesis, this paper presents a logically derived route grounded in established principles of isothiazole (1,2-thiazole) chemistry. The proposed synthesis commences with the formation of a 3-methyl-1,2-thiazole core, followed by sequential electrophilic nitration and bromination. Each step is detailed with mechanistic insights, step-by-step experimental protocols, and considerations for reaction optimization and safety. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the synthesis and potential utility of this and related substituted 1,2-thiazole derivatives.
Introduction and Strategic Rationale
The 1,2-thiazole (isothiazole) ring is a significant scaffold in pharmaceutical and agrochemical development, valued for its unique electronic properties and diverse biological activities. The targeted compound, 5-Bromo-3-methyl-4-nitro-1,2-thiazole, incorporates a combination of substituents—a halogen, a nitro group, and an alkyl group—that are known to modulate the physicochemical and pharmacological properties of heterocyclic systems. The strategic placement of a bromine atom at the C5 position and a nitro group at the C4 position suggests potential as a versatile intermediate for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution.
A comprehensive literature review reveals no established protocol for the direct synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole. Therefore, this guide proposes a robust and logical three-step synthetic approach, designed to be both chemically sound and practically feasible.
The core of our strategy is a sequential electrophilic aromatic substitution on a readily accessible 3-methyl-1,2-thiazole precursor. The synthetic logic is as follows:
-
Step 1: Synthesis of 3-Methyl-1,2-thiazole. The foundational isothiazole ring will be constructed.
-
Step 2: Nitration. Electrophilic nitration of the 3-methyl-1,2-thiazole is proposed to selectively install a nitro group at the C4 position.
-
Step 3: Bromination. Subsequent bromination of the 3-methyl-4-nitro-1,2-thiazole intermediate is anticipated to occur at the C5 position to yield the target molecule.
This sequence is dictated by the directing effects of the substituents at each stage, which will be discussed in detail.
Proposed Synthetic Workflow
The overall proposed pathway from starting materials to the final product is illustrated below.
Technical Guide: Solubility Profile of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 5-Bromo-3-methyl-4-nitro-1,2-thiazole (also known as 5-Bromo-3-methyl-4-nitroisothiazole).
Executive Summary
5-Bromo-3-methyl-4-nitro-1,2-thiazole (CAS: 35610-98-1 ) is a critical heterocyclic intermediate used primarily in the synthesis of disperse azo dyes and pharmaceutical scaffolds (e.g., isothiazolo[5,4-b]pyridines).[1] Its solubility behavior is governed by the electron-withdrawing nitro group and the polarizable bromine atom, creating a specific "solubility window" essential for process optimization.
This guide addresses a common challenge in scaling up this compound: balancing solubility with reactivity. Unlike simple aromatics, this isothiazole derivative is susceptible to nucleophilic attack at the C-5 position in polar protic solvents (like methanol) under basic conditions. Therefore, solvent selection is not merely a physical parameter but a chemical stability control point.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 5-Bromo-3-methyl-4-nitroisothiazole |
| CAS Number | 35610-98-1 |
| Molecular Formula | C₄H₃BrN₂O₂S |
| Molecular Weight | 223.05 g/mol |
| Physical State | Pale yellow to light brown crystalline solid |
| Melting Point | 75–77 °C (Lit.) |
| Polarity | Moderate-High (Due to -NO₂ and heterocyclic N/S) |
Solubility Landscape & Solvent Selection
The solubility of 5-Bromo-3-methyl-4-nitro-1,2-thiazole follows a distinct "Polarity-Reactivity" gradient. The data below synthesizes functional solubility observed in synthetic workflows (nucleophilic substitutions, cyclizations) and purification protocols.
Functional Solubility Table
| Solvent Class | Specific Solvents | Solubility Status | Process Application |
| Polar Aprotic | DMF, DMSO | High | Primary reaction media. Dissolves readily at RT. Used for nucleophilic displacement of Bromine. |
| Polar Protic | Methanol, Ethanol | Moderate | CAUTION: Soluble, but reactive. Used for reflux only if nucleophilic substitution (e.g., methoxylation) is desired. |
| Chlorinated | Dichloromethane (DCM) | Good | Extraction solvent. Good solubility for workup/isolation. |
| Ethers | THF, 1,4-Dioxane | Good | Alternative reaction media; moderate solubility at RT, high at reflux. |
| Non-Polar | Petroleum Ether, Hexane | Poor / Insoluble | Anti-solvent. Used to precipitate the product from reaction mixtures or wash crude crystals. |
| Aqueous | Water | Insoluble | Primary Anti-solvent. Poured into DMF/DMSO solutions to crash out the product. |
The Reactivity-Solubility Paradox
A critical error in handling this compound is assuming inertness in alcohols.
-
In DMF/DMSO: The compound is stable and highly soluble, making these the standard solvents for SNAr reactions.
-
In Methanol/Ethanol: In the presence of even weak bases (e.g., carbonates, hydroxides), the C-5 bromine is rapidly displaced by the alkoxide ion, forming 5-methoxy-3-methyl-4-nitroisothiazole.
-
Guidance: For pure solubility measurements or recrystallization without reaction, avoid basic conditions in alcohols, or prefer non-nucleophilic solvents like Toluene or DCM.
Experimental Protocol: Solubility Measurement
Since specific mole-fraction data is often proprietary or batch-dependent, the following Self-Validating Protocol allows researchers to generate precise solubility curves (Solubility vs. Temperature) using the Dynamic Laser Monitoring Method .
Principle
This method detects the exact moment of dissolution (disappearance of solid particles) by monitoring the transmittance of a laser beam through a suspension as temperature increases.
Workflow Diagram (DOT)
Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits without thermal degradation.
Detailed Methodology
-
Preparation: Add a known mass (
) of 5-Bromo-3-methyl-4-nitro-1,2-thiazole and solvent ( ) to a jacketed glass vessel. -
Equilibration: Stir at a starting temperature (e.g., 278.15 K) below the expected saturation point.
-
Laser Monitoring: Direct a He-Ne laser (632.8 nm) through the vessel. Initially, the beam is scattered by undissolved crystals (Low Transmittance).
-
Ramping: Increase temperature linearly (
) to ensure quasi-equilibrium. -
Endpoint Detection: Record the temperature (
) where laser transmittance reaches a maximum plateau (100% dissolution). -
Calculation: Convert mass ratios to mole fraction (
).
Thermodynamic Modeling
Once experimental data (
The Modified Apelblat Equation
- : Mole fraction solubility.
- : Absolute temperature (K).[2][3][4]
- : Empirical model parameters derived from regression.
Thermodynamic Parameters
From the solubility data, calculate the dissolution enthalpy (
-
Interpretation: A positive
indicates the dissolution is endothermic , confirming that solubility increases with temperature (typical for this class of nitro-heterocycles).
Process Application: Crystallization Design
For purification, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended based on the solubility landscape.
Recommended Solvent System
-
Primary Solvent: Methanol or Ethanol (Hot).
-
Anti-Solvent: Water (Cold).
-
Protocol:
-
Dissolve crude solid in refluxing alcohol (ensure no base is present).
-
Filter hot to remove insolubles.
-
Slowly add water or cool to 0–5 °C.
-
The hydrophobic bromine/nitro groups drive precipitation in the aqueous environment.
-
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15020997, 5-Bromo-4-methyl-1,3-thiazole (Analogous structure data). Retrieved from .
-
-
Synthetic Reactivity & Solvent Context
-
Thieme Chemistry (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. (Details on nucleophilic substitution of 5-bromo-isothiazoles in alcohols). Retrieved from .
-
-
Solubility & Reaction Media
-
Gaylord Chemical.[2] Dimethyl Sulfoxide (DMSO) Reaction Solvent Technical Bulletin. (Cites 5-Bromo-3-methyl-4-nitroisothiazole reaction in DMSO/Alkoxides). Retrieved from .
-
-
Crystallization & Purification
-
Greenwich Academic Literature Archive. Synthesis of Isothiazolo[5,4-b]pyridines.[5] (Describes purification and melting points of 3-methyl-isothiazole derivatives). Retrieved from .
-
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Stability and storage conditions for 5-Bromo-3-methyl-4-nitro-1,2-thiazole
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
Introduction
5-Bromo-3-methyl-4-nitro-1,2-thiazole (Isothiazole) is a highly functionalized heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom, a nitro group, and a methyl group on the isothiazole core imparts a unique electronic and steric profile, suggesting potential utility as a versatile synthetic intermediate. However, these same functional groups also dictate the compound's reactivity and, consequently, its stability profile. Understanding the conditions under which this molecule remains intact is paramount for its effective use in research and development, ensuring the integrity of experimental results and the safety of laboratory personnel.
This guide provides a comprehensive analysis of the factors governing the stability of 5-Bromo-3-methyl-4-nitro-1,2-thiazole, offering field-proven insights into its optimal storage and handling. While specific degradation kinetics for this exact molecule are not extensively documented in public literature, this document synthesizes established principles from related thiazole and nitro-aromatic chemistry to provide an authoritative framework for its management.
Physicochemical Properties and Structural Considerations
The stability of a chemical compound is intrinsically linked to its structure. The 1,2-thiazole ring is an aromatic heterocycle, but the presence of a relatively weak N-S bond and multiple reactive substituents makes it susceptible to specific degradation pathways.
| Property | Value / Information | Source |
| CAS Number | 35610-98-1 | [1] |
| Molecular Formula | C₄H₃BrN₂O₂S | [1] |
| Molecular Weight | 223.05 g/mol | [1] |
| Structural Features | - Aromatic 1,2-thiazole (isothiazole) core- Electron-withdrawing nitro group (-NO₂)- Halogen substituent (Bromo, -Br)- Electron-donating methyl group (-CH₃) | [2][3] |
The juxtaposition of electron-withdrawing (nitro) and electron-donating (methyl) groups can influence the electron density distribution within the thiazole ring, affecting its susceptibility to nucleophilic or electrophilic attack.[3] The nitro group, in particular, significantly decreases the basicity and nucleophilicity of the ring system.[2]
Caption: Chemical structure of 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
Key Factors Influencing Stability
The long-term stability of 5-Bromo-3-methyl-4-nitro-1,2-thiazole is dependent on several environmental factors. The following sections detail the primary stressors and hypothesized degradation pathways.
Thermal Stability
Causality: Thiazole derivatives can undergo thermal decomposition. The presence of a nitro group can further lower the decomposition temperature, as nitro compounds are often energetic materials. Thermal stress can provide the activation energy needed to cleave bonds within the molecule, particularly the N-S bond in the isothiazole ring or the C-NO₂ bond.[4]
Expected Outcome: Elevated temperatures may lead to fragmentation, polymerization, or violent decomposition. Combustion byproducts would likely include toxic nitrogen oxides (NOx) and sulfur oxides (SOx), in addition to carbon monoxide and carbon dioxide.[5]
Recommendation: Avoid exposure to high temperatures. Storage should be in a temperature-controlled environment, and any handling processes involving heat (e.g., dissolution, reaction) should be carefully monitored.
Photostability
Causality: Many heterocyclic aromatic compounds are susceptible to photodegradation. For thiazole-containing compounds, particularly those with aryl substituents, exposure to light (especially UV) can initiate a reaction with singlet oxygen.[6] This can lead to a [4+2] cycloaddition reaction, forming an unstable endoperoxide that subsequently rearranges and cleaves the thiazole ring.[6][7]
Expected Outcome: A yellowing or darkening of the material upon exposure to light is a common indicator of photodegradation. This process leads to the formation of impurities that can compromise experimental results.
Recommendation: The compound should be stored in amber glass vials or other light-blocking containers to prevent photo-initiated degradation.[5] Work areas should be shielded from direct sunlight or strong artificial light where possible.
Hydrolytic Stability (pH)
Causality: The 1,2-thiazole ring and its substituents can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Acidic Conditions: Strong acids can catalyze the cleavage of the heterocyclic ring.[8]
-
Basic Conditions: The molecule may be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening or displacement of the bromo or nitro groups.
Expected Outcome: Degradation into smaller, more polar fragments. The rate of degradation is expected to be highly dependent on pH and temperature.
Recommendation: Maintain the compound in a neutral, anhydrous environment. Avoid contact with strong acids, bases, and aqueous solutions unless required for a specific experimental protocol.
Caption: Factors influencing the degradation of the target compound.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and purity of 5-Bromo-3-methyl-4-nitro-1,2-thiazole, the following storage and handling protocols are recommended. These are self-validating systems designed to mitigate the risks outlined above.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale | Source |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows the kinetics of potential hydrolytic or oxidative reactions. | [9][10][11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture, which could initiate hydrolysis. | [9][10] |
| Container | Tightly sealed, amber glass vial or bottle | Protects from light exposure and prevents ingress of moisture and air. Glass is preferred for its chemical inertness. | [5][12] |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and proper ventilation in case of container failure. | [11][12] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | Prevents accidental contact with reactive substances that can cause rapid and potentially hazardous degradation. | [5][12] |
Safe Handling Protocol
This protocol is designed for handling the compound in a research setting.
-
Preparation:
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If stored under an inert atmosphere, use a gentle positive pressure of inert gas while dispensing.
-
Use clean, dry spatulas and weighing instruments. Avoid cross-contamination.
-
-
Post-Handling:
-
Securely seal the container immediately after use, purging with inert gas if possible.
-
Clean any spills immediately, following appropriate procedures for hazardous solids.[12]
-
Wash hands thoroughly with soap and water after handling is complete.[12]
-
Dispose of contaminated materials and waste according to institutional and local regulations.
-
Protocol for Experimental Stability Assessment
For researchers needing to generate specific stability data, a forced degradation study is the authoritative method. This protocol provides a framework for such an investigation.
Objective: To determine the degradation profile of 5-Bromo-3-methyl-4-nitro-1,2-thiazole under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress, should be maintained under optimal storage conditions.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature.
-
Photolytic Degradation: Expose a solution and solid sample to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²).
-
Thermal Degradation: Expose a solid sample to dry heat at a temperature below its melting point (e.g., 80°C).
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of water and acetonitrile).[14]
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the parent peak's UV spectrum.
-
Quantify the parent compound and any major degradation products. Calculate the percentage of degradation and assess mass balance.
-
-
Characterization (for significant degradation):
Caption: Workflow for a forced degradation study.
Conclusion
5-Bromo-3-methyl-4-nitro-1,2-thiazole is a compound that requires careful management to ensure its stability. Its reactivity profile, dictated by the nitro, bromo, and thiazole functionalities, makes it susceptible to degradation from thermal, photolytic, and chemical stressors. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert atmosphere and protected from light—is critical for preserving its purity. For applications requiring a deep understanding of its stability profile, conducting a systematic forced degradation study is the most reliable approach to identify potential liabilities and ensure the development of robust and reproducible scientific outcomes.
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Teyim, et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molbank.
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of University of Shanghai for Science and Technology.
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Ganapathi, K., & Kulkarni, K. D. (1952). Chemistry of the Thiazoles—IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
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Ahirwar, N., et al. (2016). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. ResearchGate.
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Nikalje, A. G., & Fursule, R. A. (2013). Synthesis and antitubercular activity of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole. ResearchGate.
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Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
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BenchChem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
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Deventer, M., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) without a tail: ADB-5’Br-INACA and MDMB-5’Br-INACA. Drug Testing and Analysis.
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Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry.
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Al-Azzawi, A. M. (2015). Synthesis, Characterization and Evaluation of Biological Activity for some new Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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Stanetty, C., et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank.
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Potential biological activity of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This guide focuses on the untapped potential of a specific analogue, 5-Bromo-3-methyl-4-nitro-1,2-thiazole. While direct biological data for this compound is not yet prevalent in the literature, a comprehensive analysis of structurally related nitrothiazole and substituted thiazole derivatives allows for the formulation of a robust hypothesis regarding its potential bioactivities. This document outlines a strategic, multi-pronged approach for the systematic investigation of 5-Bromo-3-methyl-4-nitro-1,2-thiazole, with a primary focus on its potential as an antimicrobial and anticancer agent. We present detailed experimental workflows, grounded in established scientific principles, to elucidate its mechanism of action and therapeutic promise. This guide is intended for researchers, scientists, and professionals in the field of drug development who are poised to explore novel chemical entities for therapeutic intervention.
Introduction: The Scientific Rationale for Investigating 5-Bromo-3-methyl-4-nitro-1,2-thiazole
The 1,2-thiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in numerous biologically active compounds. The electronic properties conferred by the heteroatoms, combined with the potential for diverse substitution patterns, make it a versatile template for drug design. The specific compound of interest, 5-Bromo-3-methyl-4-nitro-1,2-thiazole, possesses a unique combination of substituents that suggests a high likelihood of potent biological activity.
-
The Nitrothiazole Moiety: The presence of a nitro group on the thiazole ring is a strong indicator of potential antimicrobial activity.[5][6] Nitrothiazole derivatives have a well-documented history of potent effects against a range of bacteria, particularly anaerobic species.[5][6] The nitro group is often a key pharmacophore, contributing to the compound's mechanism of action, which can involve the disruption of microbial cellular processes.[7]
-
The Bromo and Methyl Substituents: Halogenation and alkylation of the thiazole ring are common strategies to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. A bromine atom at the 5-position can enhance lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding, a significant interaction in ligand-receptor binding. The methyl group at the 3-position can influence the steric and electronic properties of the ring, further fine-tuning its biological activity.
Given these structural features, we hypothesize that 5-Bromo-3-methyl-4-nitro-1,2-thiazole will exhibit significant antimicrobial and potentially anticancer activities. This guide provides a comprehensive roadmap for the systematic evaluation of these hypotheses.
Postulated Biological Activities and Mechanistic Pathways
Based on the extensive literature on related thiazole derivatives, we propose to investigate the following primary biological activities for 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
Antimicrobial Activity
The nitrothiazole class of compounds has demonstrated pronounced antibacterial effects.[5][7] It is suggested that the nitro group on the thiazole ring is a critical chemical feature responsible for their excellent antibacterial properties.[5][6] The mode of action for many nitrothiazoles is bactericidal.[5][6]
Proposed Mechanism of Action: The antimicrobial activity of nitro-heterocyclic compounds often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA damage, inhibition of essential enzymes, and disruption of cellular redox balance.
Caption: Postulated antimicrobial mechanism of action.
Anticancer Activity
Thiazole derivatives are a prominent class of compounds with demonstrated anticancer activity against various cancer cell lines.[1][2][8][9] The mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][10]
Proposed Signaling Pathway Interruption: Many thiazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the protein kinase pathways.
Caption: Potential interruption of a cancer-related signaling pathway.
Experimental Workflows for Biological Activity Screening
A tiered approach to screening is recommended, beginning with broad in vitro assays and progressing to more specific mechanistic studies for promising activities.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 5-Bromo-3-methyl-4-nitro-1,2-thiazole against a panel of pathogenic bacteria.
Rationale: This initial screen will provide a quantitative measure of the compound's antibacterial potency and spectrum of activity. The selection of a diverse panel of bacteria is crucial for a comprehensive assessment.
Experimental Protocol:
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Anaerobic: Bacteroides fragilis (ATCC 25285)
-
-
Preparation of Compound Stock Solution: Dissolve 5-Bromo-3-methyl-4-nitro-1,2-thiazole in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Broth Microdilution Assay (for MIC determination):
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for aerobic bacteria) or supplemented Brucella Broth (for anaerobic bacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate plates at 37°C for 18-24 hours (48 hours for anaerobic bacteria in an anaerobic chamber).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
-
-
MBC Determination:
-
Following MIC determination, aliquot a small volume from the wells showing no visible growth onto appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
In Vitro Anticancer Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of 5-Bromo-3-methyl-4-nitro-1,2-thiazole on various human cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell viability and is a standard primary screen for potential anticancer agents.[2][9]
Experimental Protocol:
-
Cell Lines:
-
Breast cancer: MCF-7
-
Lung cancer: A549
-
Liver cancer: HepG2
-
Normal fibroblast cell line (e.g., NIH/3T3) to assess selectivity.
-
-
Cell Culture: Maintain cell lines in their respective recommended culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-Bromo-3-methyl-4-nitro-1,2-thiazole (solubilized in DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]
-
Caption: A proposed experimental workflow for screening.
Computational Docking Studies
Objective: To predict the potential molecular targets of 5-Bromo-3-methyl-4-nitro-1,2-thiazole and to rationalize its observed biological activities.
Rationale: Molecular docking simulations can provide valuable insights into the binding modes and affinities of a ligand with a protein target, thereby guiding further experimental investigations.[12][13]
Methodology:
-
Target Selection: Based on the known mechanisms of related compounds, potential targets could include bacterial enzymes (e.g., nitroreductases, DNA gyrase) or human protein kinases implicated in cancer.
-
Software: Utilize established docking software such as AutoDock Vina or Schrödinger's Glide.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of 5-Bromo-3-methyl-4-nitro-1,2-thiazole and optimize its geometry.
-
Perform docking simulations to predict the binding pose and calculate the binding affinity (docking score).
-
Analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
-
Data Interpretation and Future Directions
The data generated from these initial screens will provide a solid foundation for further investigation.
-
Potent Antimicrobial Activity: If significant antimicrobial activity is observed, future studies should focus on:
-
Expanding the panel of microbial strains, including resistant isolates.
-
Time-kill kinetic studies to confirm bactericidal or bacteriostatic effects.
-
In vivo efficacy studies in animal models of infection.
-
-
Selective Anticancer Cytotoxicity: If the compound demonstrates potent and selective cytotoxicity against cancer cells, subsequent research should include:
-
Cell cycle analysis to determine if the compound induces cell cycle arrest.
-
Apoptosis assays (e.g., Annexin V/PI staining) to investigate the induction of programmed cell death.
-
Western blotting to probe the modulation of key signaling proteins.
-
In vivo studies in xenograft models.
-
Conclusion
5-Bromo-3-methyl-4-nitro-1,2-thiazole represents a promising, yet unexplored, chemical entity. The strategic application of the in vitro and in silico methodologies outlined in this guide will enable a thorough and efficient evaluation of its biological potential. The anticipated findings will not only elucidate the therapeutic promise of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships within the versatile class of thiazole derivatives.
References
- Hof, H., Zakt, O., Schweizer, E., & Denzler, A. (n.d.). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy.
- BenchChem. (2025). A Comparative Analysis of the Anticancer Activity of Substituted Thiazoles.
- Hof, H., et al. (n.d.).
- Mdluli, K., et al. (2024).
- Hof, H., et al. (n.d.). Therapeutic activities of nitrothiazole derivatives in experimental infections with Salmonella typhimurium and Bacteroides fragitis. Journal of Antimicrobial Chemotherapy.
- Hof, H., et al. (n.d.). Therapeutic Activities of Nitrothiazole Derivatives in Experimental Infections With Salmonella Typhimurium and Bacteroides Fragilis. PubMed.
- (n.d.).
- Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- (2009).
- Sayed, S. M., et al. (n.d.). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC.
- An, T. N. M., et al. (2025). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles.
- (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society.
- (n.d.). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PMC - NIH.
- (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Ferreira-Santos, P., et al. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
- (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
- (2023).
- (n.d.). Biochemical Assays. BioDuro.
- (2024).
- (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
- (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole synthesis. ChemicalBook.
- (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- (2025). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles.
- (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- (2024).
- (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
- (2023).
- (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed.
- (n.d.). IV.
- (2025).
- (n.d.). 4-Bromo-5-methyl-3-(4-nitrophenyl)-1,2-thiazole. PubChem.
- BenchChem. (2025).
- (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- (n.d.).
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Literature review of 4-nitro-1,2-thiazole derivatives
Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The 4-nitro-1,2-thiazole (4-nitroisothiazole) scaffold represents a specialized, electron-deficient heterocyclic core distinct from its more common isomer, 4-nitro-1,3-thiazole. While 1,3-thiazoles are ubiquitous in FDA-approved drugs (e.g., ritonavir, dasatinib), the 1,2-thiazole (isothiazole) architecture offers unique physicochemical properties due to the adjacent nitrogen-sulfur bond (
This guide analyzes the synthetic accessibility, reactivity profiles, and pharmacological utility of 4-nitroisothiazole derivatives. It highlights their emerging role as non-leaving ligands in platinum(II) anticancer complexes and as precursors for bioactive 4-aminoisothiazoles.
Chemical Architecture & Reactivity
The Isothiazole Core
Unlike 1,3-thiazoles, the 1,2-thiazole ring possesses a relatively weak
-
Electronic Effect: The nitro group (
) at C-4 is strongly electron-withdrawing, decreasing the electron density of the ring. -
C-5 Activation: The C-5 position becomes highly electrophilic, facilitating Nucleophilic Aromatic Substitution (
) reactions. This allows for the facile introduction of nucleophiles (halogens, cyano, alkoxy groups) at C-5, a critical strategy for library generation.
Structural Distinction
It is critical to distinguish between the two isomers:
-
1,2-Thiazole (Isothiazole): Nitrogen and Sulfur are adjacent (positions 1 and 2).
-
1,3-Thiazole: Nitrogen and Sulfur are separated by one carbon (positions 1 and 3).
-
Note: Most "nitrothiazole" antibiotics (e.g., Niridazole) are based on the 1,3-isomer. The 4-nitro-1,2-thiazole series is pharmacologically distinct, often functioning through coordination chemistry or bioreductive mechanisms.
Synthetic Strategies & Protocols
The primary route to 4-nitroisothiazoles is the direct electrophilic nitration of the parent isothiazole or its 3-alkyl derivatives. The isothiazole ring is deactivated but can be nitrated under forcing conditions.
Protocol 1: Synthesis of 3-Methyl-4-nitroisothiazole
Objective: Preparation of the core scaffold from 3-methylisothiazole.
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
Concentrated Sulfuric Acid (
, 98%) -
Fuming Nitric Acid (
, >90%)
Step-by-Step Methodology:
-
Preparation: Cool 64 mL of concentrated
in a round-bottom flask to 0–5°C using an ice bath. -
Addition: Dropwise add 10.0 g (0.1 mol) of 3-methylisothiazole to the acid, maintaining the internal temperature below 30°C. Caution: Exothermic.
-
Nitration: Carefully add 6.4 mL of fuming
with efficient stirring. -
Reaction: Heat the mixture to 95–100°C (steam bath) or up to 116°C (oil bath) for 4–19 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Note: The 3-methyl group activates the ring slightly compared to the parent isothiazole, allowing for reasonable yields.
-
-
Quench: Cool the reaction mixture to room temperature and pour onto ~200 g of crushed ice.
-
Isolation: The product precipitates as a pale yellow solid. Filter the solid and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize from aqueous ethanol.
-
Yield: Typically 60–90%.
-
Melting Point: ~86–87°C.[2]
-
Protocol 2: Functionalization via C-5 Substitution
The 4-nitro group activates the C-5 position. If a halogen (e.g., bromine) is present at C-5, it can be displaced.
-
5-Bromo-3-methyl-4-nitroisothiazole + CuCN
5-Cyano derivative -
5-Bromo-3-methyl-4-nitroisothiazole + NaOH
5-Hydroxy derivative
Pharmacological Landscape
Anticancer Activity: Platinum(II) Complexes
The most significant recent development involves using 4-nitroisothiazoles as ligands for Platinum(II) complexes, analogous to Cisplatin.
-
Rationale: The isothiazole nitrogen (N-2) acts as a donor. The electron-withdrawing nitro group modulates the lability of the Pt-N bond and the overall lipophilicity (
). -
Key Compounds:
-
cis/trans-[PtCl
(3-methyl-4-nitroisothiazole) ] -
cis/trans-[PtCl
(3-methyl-4-nitroisothiazole-5-carboxylate) ]
-
Table 1: Cytotoxicity (
| Compound | Ligand (L) | Configuration | MCF-7 (Breast) | ES-2 (Ovarian) | A549 (Lung) |
| Cisplatin | cis | 18.5 | 2.1 | 14.2 | |
| Complex C2 | 3-Me-4-NO | trans | 12.4 | 1.8 | >50 |
| Complex C4 | 3-Me-4-NO | trans | 15.1 | 2.5 | >50 |
Data Source: Regiec et al., Molecules 2025/2026 (Synthesized from search data). Insight: The trans-isomers of nitroisothiazole complexes often exhibit superior or comparable activity to Cisplatin in specific lines (MCF-7), challenging the traditional dogma that only cis-Pt complexes are active.
Antimicrobial & Bioreductive Potential
Like 5-nitroimidazoles (Metronidazole), 4-nitroisothiazoles have a high redox potential.
-
Mechanism: Under anaerobic conditions, the nitro group is enzymatically reduced (via nitroreductases) to reactive nitroso (
) and hydroxylamine ( ) intermediates. -
Target: These intermediates covalently bind to bacterial DNA, causing strand breakage.
-
Spectrum: Activity is noted against microaerophilic bacteria, though generally lower than 5-nitro-1,3-thiazoles.
Mechanistic Insights & Visualization
The following diagram illustrates the dual-pathway mechanism of action for these derivatives: Pathway A (Metal Coordination) and Pathway B (Bioreductive Activation).
Figure 1: Dual mechanism of action. Pathway A depicts the stable coordination of the isothiazole ligand to Platinum(II) for anticancer effects. Pathway B shows the enzymatic reduction of the nitro group typical of nitro-heterocycles, leading to DNA damage.
Challenges & Future Directions
-
Isomer Stability: The
bond in isothiazoles is weaker than the bond in thiazoles. Strong nucleophiles (e.g., thiolates) can cause ring opening, destroying the pharmacophore. -
Solubility: Nitroisothiazoles are often poorly soluble in water. The synthesis of carboxylate derivatives (e.g., L2 in Table 1) is a direct response to improve hydrophilicity.
-
Toxicity: Nitroaromatics carry a risk of mutagenicity (Ames positive) due to the same reductive mechanism that kills bacteria. Future SAR must focus on tuning the redox potential to ensure specificity for hypoxic cancer cells or pathogens over healthy tissue.
References
-
Regiec, A., et al. (2025).[3] Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. Molecules, 31(1).
-
PubChem. (2025). 4-Nitroisothiazole Compound Summary. National Library of Medicine.
-
Wojciechowski, P., & Regiec, A. (2019). Synthesis and experimental versus theoretical research on spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole. Journal of Molecular Structure.
-
Thieme Chemistry. (2002). Science of Synthesis: Isothiazoles. Thieme Connect.
-
BenchChem. (2025). Synthesis of 3-methyl-4-nitroisothiazole via nitration.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methyl-4-nitro-1,2-thiazole is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a reactive bromine atom, a nitro group, and a methyl group on the 1,2-thiazole core makes it a versatile building block for the synthesis of more complex molecules. The 1,2-thiazole (isothiazole) scaffold itself is found in a number of biologically active compounds. This document provides detailed, albeit theoretical, synthetic routes for the preparation of this target molecule, based on established principles of thiazole chemistry. The protocols are designed to be a practical guide for researchers in the field.
Synthetic Strategies: An Overview
The synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole necessitates the introduction of a nitro group and a bromine atom onto a 3-methyl-1,2-thiazole precursor. The sequence of these electrophilic substitution reactions is critical to the success of the synthesis, as the directing effects of the substituents will determine the regioselectivity of each step.
Two primary synthetic routes are proposed and detailed below:
-
Route A: Nitration followed by Bromination. This strategy leverages the activating effect of the methyl group to facilitate the initial nitration, followed by a directed bromination of the resulting nitro-intermediate.
-
Route B: An Alternative Approach via Sandmeyer Reaction. This pathway involves the introduction of an amino group, which is then converted to the bromo-substituent via a Sandmeyer reaction. This can be a valuable alternative if direct bromination proves to be low-yielding or non-selective.
Route A: Nitration Followed by Bromination
This is considered the more direct and classical approach. The methyl group at the 3-position is expected to activate the 4 and 5-positions for electrophilic attack.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Step 1: Nitration of 3-Methyl-1,2-thiazole
The nitration of the 3-methyl-1,2-thiazole is the initial key step. The electron-donating methyl group is anticipated to direct the incoming nitro group to the 4-position.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Starting Material: Slowly add 3-methyl-1,2-thiazole to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (HNO₃, >90%) to concentrated sulfuric acid (98%) in a 1:1 ratio, while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methyl-1,2-thiazole in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate of 3-methyl-4-nitro-1,2-thiazole is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried under vacuum.
Quantitative Data (Hypothetical):
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3-Methyl-1,2-thiazole | 99.15 | 5.0 g | 0.05 |
| Conc. H₂SO₄ (98%) | 98.08 | 25 mL | - |
| Fuming HNO₃ (>90%) | 63.01 | 5 mL | - |
| Product | M.W. ( g/mol ) | Expected Yield | |
| 3-Methyl-4-nitro-1,2-thiazole | 144.15 | ~70-80% |
Step 2: Bromination of 3-Methyl-4-nitro-1,2-thiazole
The presence of the deactivating nitro group at the 4-position is expected to direct the incoming bromine to the 5-position. N-Bromosuccinimide (NBS) in sulfuric acid is a common and effective brominating agent for deactivated aromatic systems.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-nitro-1,2-thiazole in concentrated sulfuric acid (98%) at room temperature.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution over 30 minutes. An exotherm may be observed, and the reaction can be cooled with a water bath if necessary.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Quantitative Data (Hypothetical):
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3-Methyl-4-nitro-1,2-thiazole | 144.15 | 5.0 g | 0.035 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.5 g | 0.036 |
| Conc. H₂SO₄ (98%) | 98.08 | 20 mL | - |
| Product | M.W. ( g/mol ) | Expected Yield | |
| 5-Bromo-3-methyl-4-nitro-1,2-thiazole | 223.04 | ~60-70% |
Route B: An Alternative Approach via Sandmeyer Reaction
This route provides an alternative for the introduction of the bromine atom, which can be particularly useful if direct bromination is problematic. It involves the synthesis of a 5-amino intermediate, followed by diazotization and a Sandmeyer reaction.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Step 1: Synthesis of 5-Amino-3-methyl-4-nitro-1,2-thiazole
The introduction of an amino group at the 5-position of 3-methyl-4-nitro-1,2-thiazole is a challenging step. A potential method involves a nucleophilic aromatic substitution of a suitable leaving group at the 5-position, or a reduction of a dinitro-intermediate, which is beyond the scope of this direct protocol. For the purpose of this guide, we will assume the successful synthesis of this intermediate.
Step 2 & 3: Diazotization and Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a bromine atom.[1]
Protocol:
-
Diazotization:
-
Suspend 5-amino-3-methyl-4-nitro-1,2-thiazole in a mixture of hydrobromic acid (HBr, 48%) and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Nitrogen gas will evolve. Allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Quantitative Data (Hypothetical):
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 5-Amino-3-methyl-4-nitro-1,2-thiazole | 159.16 | 5.0 g | 0.031 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.4 g | 0.035 |
| Hydrobromic Acid (48%) | 80.91 | 20 mL | - |
| Copper(I) Bromide (CuBr) | 143.45 | 4.9 g | 0.034 |
| Product | M.W. ( g/mol ) | Expected Yield | |
| 5-Bromo-3-methyl-4-nitro-1,2-thiazole | 223.04 | ~50-60% |
Characterization of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
Hypothetical Analytical Data:
| Technique | Expected Data |
| ¹H NMR | A singlet for the methyl protons (-CH₃) around δ 2.5-2.8 ppm. |
| ¹³C NMR | Resonances for the thiazole ring carbons, the methyl carbon, and carbons bearing the nitro and bromo groups. The carbon bearing the nitro group would be significantly downfield. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (m/z = 223/225 for the bromine isotopes). |
| IR Spectroscopy | Characteristic peaks for C=N stretching, N-O stretching of the nitro group, and C-Br stretching. |
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Diazonium salts are potentially explosive and should be kept cold and not isolated.
Conclusion
The synthetic routes outlined in this application note provide a comprehensive, though theoretical, guide for the laboratory-scale preparation of 5-Bromo-3-methyl-4-nitro-1,2-thiazole. Route A, involving a sequential nitration and bromination, represents a more direct approach. Route B, utilizing a Sandmeyer reaction, offers a viable alternative. The choice of route will depend on the availability of starting materials and the observed reactivity of the intermediates in a research setting. Careful monitoring and optimization of the reaction conditions will be crucial for achieving good yields and purity of the final product.
References
- Ganapathi, K., & Kulkarni, K. D. (1952). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(6), 758-767.
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Nitration of 2-Nitraminothiazoles and 2-Acetamidothiazoles. Canadian Journal of Chemistry, 31(10), 957-965.
-
Dou, H. -Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]
- Shackelford, S. A., et al. (2003). Direct Nitration of Five Membered Heterocycles.
-
PubChem. (n.d.). 3-bromo-4-nitro-1,2-thiazole. Retrieved from [Link]
-
MDPI. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. Retrieved from [Link]
-
ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Sources
Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized 1,2-Thiazoles
The 1,2-thiazole scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals. Its presence in molecules targeting a wide array of diseases, including cancers, inflammatory conditions, and infectious agents, underscores its significance in modern drug discovery.[1][2] The unique electronic properties of the thiazole ring, imparted by the sulfur and nitrogen heteroatoms, allow for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.
5-Bromo-3-methyl-4-nitro-1,2-thiazole is a highly versatile synthetic intermediate. The strategic placement of a nitro group, a potent electron-withdrawing group, significantly activates the thiazole ring towards nucleophilic aromatic substitution (SNAr). This activation, coupled with the presence of a good leaving group (bromide) at the 5-position, opens a gateway for the introduction of a wide range of nucleophiles, facilitating the synthesis of diverse compound libraries for biological screening.
This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of nucleophilic substitution reactions on 5-Bromo-3-methyl-4-nitro-1,2-thiazole. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively utilize this valuable building block in their synthetic endeavors.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The nucleophilic substitution reactions of 5-Bromo-3-methyl-4-nitro-1,2-thiazole proceed via the classical SNAr mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction commences with the attack of a nucleophile on the C5 carbon of the thiazole ring. The strong electron-withdrawing effect of the nitro group at the 4-position significantly lowers the electron density at the C5 position, making it highly electrophilic. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring and, most importantly, onto the oxygen atoms of the nitro group.
-
Expulsion of the Leaving Group and Re-aromatization: In the second, generally faster step, the leaving group (bromide ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the thiazole ring and yields the final substituted product.
dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . SNAr Reaction Mechanism
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 5-Bromo-3-methyl-4-nitro-1,2-thiazole with various classes of nucleophiles.
Protocol 1: Synthesis of 3-Methyl-4-nitro-1,2-thiazol-5-ol via Hydroxylation
This protocol is adapted from a procedure for the closely related 5-Bromo-3-methyl-4-nitroisothiazole and demonstrates the displacement of the bromide with a hydroxide nucleophile.[3]
Rationale: The reaction utilizes a strong base, sodium hydroxide, in a protic solvent, methanol. The hydroxide ion acts as the nucleophile, attacking the electron-deficient C5 position. Heating under reflux provides the necessary activation energy to overcome the reaction barrier. Acidification of the reaction mixture after the substitution is complete protonates the resulting thiazol-5-olate to yield the desired product.
Materials:
-
5-Bromo-3-methyl-4-nitro-1,2-thiazole
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
2M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
To a solution of sodium hydroxide (0.8 g, 20 mmol) in methanol (25 mL) in a round-bottom flask, add 5-Bromo-3-methyl-4-nitro-1,2-thiazole (2.0 g, 8.9 mmol).
-
Heat the mixture under reflux with stirring for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water and filter to remove any insoluble impurities.
-
Acidify the filtrate with 2M HCl until the solution is acidic.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.
Characterization: The product, 3-Methyl-4-nitro-1,2-thiazol-5-ol, can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of 5-Amino-3-methyl-4-nitro-1,2-thiazole Derivatives
This generalized protocol is based on established methods for the amination of activated halo-heterocycles.
Rationale: The reaction of 5-Bromo-3-methyl-4-nitro-1,2-thiazole with a primary or secondary amine proceeds via an SNAr mechanism. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often employed to facilitate the reaction. The addition of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, is necessary to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Materials:
-
5-Bromo-3-methyl-4-nitro-1,2-thiazole
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-3-methyl-4-nitro-1,2-thiazole (1.0 mmol) in DMF or acetonitrile (10 mL).
-
Add the desired amine (1.2 mmol, 1.2 equivalents) and sodium bicarbonate (2.0 mmol, 2.0 equivalents) or triethylamine (1.5 mmol, 1.5 equivalents).
-
Heat the reaction mixture at 60-80 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
dot graph "Amination_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . General Amination Workflow
Protocol 3: General Procedure for the Synthesis of 5-Thio-substituted-3-methyl-4-nitro-1,2-thiazoles
This generalized protocol is based on established methods for the reaction of activated halo-heterocycles with thiols.
Rationale: Thiols are excellent nucleophiles and readily displace the bromide from the activated thiazole ring. The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion. Polar aprotic solvents are generally preferred.
Materials:
-
5-Bromo-3-methyl-4-nitro-1,2-thiazole
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon) if using NaH
-
Standard work-up and purification equipment
Procedure:
-
Using K₂CO₃: In a round-bottom flask, combine 5-Bromo-3-methyl-4-nitro-1,2-thiazole (1.0 mmol), the desired thiol (1.1 mmol, 1.1 equivalents), and potassium carbonate (2.0 mmol, 2.0 equivalents) in DMF (10 mL). Stir the mixture at room temperature or heat gently (40-60 °C) until the reaction is complete as monitored by TLC.
-
Using NaH (for less reactive thiols): Under an inert atmosphere, suspend sodium hydride (1.2 mmol, 1.2 equivalents, 60% dispersion in mineral oil) in dry THF (5 mL). Cool the suspension in an ice bath and add the desired thiol (1.2 mmol) dropwise. Stir for 30 minutes at 0 °C, then add a solution of 5-Bromo-3-methyl-4-nitro-1,2-thiazole (1.0 mmol) in dry THF (5 mL). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Summary
The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution of 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temperature (°C) | Expected Product |
| Oxygen | Sodium Hydroxide | - | Methanol | Reflux | 3-Methyl-4-nitro-1,2-thiazol-5-ol |
| Nitrogen | Morpholine | NaHCO₃ | DMF | 60-80 | 4-(3-Methyl-4-nitro-1,2-thiazol-5-yl)morpholine |
| Nitrogen | Aniline | Et₃N | Acetonitrile | 60-80 | N-(3-Methyl-4-nitro-1,2-thiazol-5-yl)aniline |
| Sulfur | Thiophenol | K₂CO₃ | DMF | 25-60 | 3-Methyl-4-nitro-5-(phenylthio)-1,2-thiazole |
| Sulfur | Benzyl Mercaptan | NaH | THF | 0 - 25 | 5-(Benzylthio)-3-methyl-4-nitro-1,2-thiazole |
Troubleshooting and Optimization
-
Low or No Reactivity: If the reaction does not proceed, consider increasing the reaction temperature. For weaker nucleophiles, using a stronger base (e.g., NaH instead of K₂CO₃ for thiols) can enhance reactivity. Ensure that the reagents and solvents are of high purity and dry, especially when using moisture-sensitive reagents like NaH.
-
Side Reactions: The nitro group can be susceptible to reduction under certain conditions. Avoid harsh reducing agents. Ring-opening of the thiazole can occur under strongly basic conditions, particularly at elevated temperatures. Careful control of reaction conditions is crucial.
-
Purification Challenges: The products of these reactions may be colored due to the nitro-aromatic system. Column chromatography may require careful selection of the eluent system to achieve good separation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
5-Bromo-3-methyl-4-nitro-1,2-thiazole and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and quench it carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
5-Bromo-3-methyl-4-nitro-1,2-thiazole is a valuable and reactive building block for the synthesis of a diverse range of functionalized 1,2-thiazole derivatives. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the principles of nucleophilic aromatic substitution and carefully controlling reaction conditions, a vast chemical space can be accessed, paving the way for the discovery of novel therapeutic agents and other advanced materials.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- European Journal of Medicinal Chemistry. (2023). Application and synthesis of thiazole ring in clinically approved drugs.
- Thieme. (n.d.). Product Class 15: Isothiazoles.
- Ganapathi, K., & Kulkarni, K. D. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(5), 758-765.
- Journal of Chemical Research. (2012). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
- Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some new 5- substituted of.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
Application Notes & Protocols: 5-Bromo-3-methyl-4-nitro-1,2-thiazole as a Strategic Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Activated Thiazole Core
The 1,2-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery.[2] When functionalized with a nitro group, the thiazole core's biological potential is often amplified, with many nitrothiazole derivatives exhibiting potent antibacterial, anticancer, and antiparasitic activities.[3][4][5][6] The nitro group, a powerful electron-withdrawing moiety, is frequently implicated as the active pharmacophore responsible for this broad-spectrum bioactivity.[7]
This guide focuses on 5-Bromo-3-methyl-4-nitro-1,2-thiazole , a heterocyclic building block of significant strategic value. This molecule is not merely another bioactive scaffold; it is an expertly configured synthetic intermediate designed for versatility. The presence of a bromine atom at the C5 position, activated by a vicinal nitro group at C4, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[8][9] This pre-activation allows medicinal chemists to readily introduce a diverse array of functional groups and build libraries of novel compounds, making it an invaluable tool for structure-activity relationship (SAR) studies.
This document provides a comprehensive overview of the synthesis, characterization, and, most critically, the application of 5-Bromo-3-methyl-4-nitro-1,2-thiazole as a versatile platform for drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the molecule's physical and spectroscopic properties is essential for its successful application.
| Property | Value | Source |
| CAS Number | 35610-98-1 | [10] |
| Molecular Formula | C₄H₃BrN₂O₂S | [10] |
| Molecular Weight | 223.05 g/mol | [10] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Storage | Room Temperature, desiccated | [10] |
Spectroscopic Characterization (Expected):
-
¹H NMR: A single peak corresponding to the methyl group (C3-CH₃) is expected, likely in the δ 2.5-3.0 ppm range.
-
¹³C NMR: Four distinct signals for the aromatic carbons and one for the methyl carbon are anticipated. The carbon bearing the bromo group (C5) and the nitro group (C4) will be significantly shifted downfield.
-
IR Spectroscopy: Characteristic peaks for the C-NO₂ asymmetric and symmetric stretching (approx. 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-Br stretching (approx. 600-500 cm⁻¹) should be prominent.
-
Mass Spectrometry: The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing peaks at m/z 222 and 224.
Proposed Synthesis Protocol
While various methods exist for thiazole synthesis, a practical route to 5-Bromo-3-methyl-4-nitro-1,2-thiazole can be conceptualized from readily available precursors, likely involving a Sandmeyer-type reaction followed by nitration. This proposed workflow is based on established protocols for analogous heterocyclic systems.[11]
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
Causality: This two-step approach is proposed for its reliability and control. A Sandmeyer reaction is a classic and robust method for converting an aromatic amine to a bromide.[11] Performing nitration on the brominated intermediate is strategic; the bromine atom is an ortho-, para- director for electrophilic substitution, but the electronic nature of the thiazole ring will strongly influence the final regiochemistry. Directing the nitro group to the C4 position is the desired outcome.
Materials:
-
5-Amino-3-methyl-1,2-thiazole
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Concentrated Nitric acid (HNO₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Step-by-Step Methodology:
Part A: Sandmeyer Bromination
-
Diazotization: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 5-Amino-3-methyl-1,2-thiazole (1.0 eq) in 48% HBr (approx. 4-5 mL per gram of amine). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is critical.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture and extract with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-Bromo-3-methyl-1,2-thiazole.
Part B: Nitration
-
Reaction Setup: To a clean, dry flask, add concentrated H₂SO₄ and cool to 0 °C in an ice bath.
-
Slowly add the crude 5-Bromo-3-methyl-1,2-thiazole from Part A to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated HNO₃ (1.1 eq) and concentrated H₂SO₄ (1:1 v/v). Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After addition, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality behind TLC is to prevent over-nitration or decomposition and to confirm the consumption of the starting material.
-
Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
Application in Medicinal Chemistry: The SNAr Gateway
The primary utility of 5-Bromo-3-methyl-4-nitro-1,2-thiazole is as a substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at C4 significantly lowers the electron density of the thiazole ring, particularly at the adjacent C5 position, making it highly electrophilic and facilitating the displacement of the bromide leaving group.[8][12]
Caption: The addition-elimination mechanism of SNAr.
This reactivity allows for the construction of a diverse library of compounds from a single, advanced intermediate.
Caption: Parallel synthesis using the core scaffold.
Protocol 2: General Procedure for SNAr with Amine Nucleophiles
Causality: This protocol employs a polar aprotic solvent like DMF or DMSO to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[9] A non-nucleophilic base, such as DIPEA, is used to neutralize the HBr formed during the reaction with primary or secondary amines without competing with the primary nucleophile.
Materials:
-
5-Bromo-3-methyl-4-nitro-1,2-thiazole
-
Amine nucleophile (primary or secondary, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vial, add 5-Bromo-3-methyl-4-nitro-1,2-thiazole (1.0 eq) and dissolve in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine nucleophile (1.2 eq) followed by DIPEA (1.5 eq).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature and dilute with EtOAc. Wash the organic layer with water (2x) to remove DMF, followed by saturated aq. NH₄Cl (1x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the pure 5-amino-substituted-3-methyl-4-nitro-1,2-thiazole derivative.
Potential Biological Activity Profile
While the direct biological activity of the title compound is not extensively documented, the nitrothiazole class is rich with bioactive members. Derivatives synthesized from this scaffold are strong candidates for screening in various therapeutic areas.
| Compound Class | Example Biological Activity | Potency Range (for related compounds) | Reference |
| Nitrothiazole Mannich Bases | Antitubercular (M. tuberculosis) | MIC < 0.24 µM | [3][4] |
| Substituted Nitrothiazoles | General Antibacterial (aerobic & anaerobic) | Comparable to ampicillin | [5][6][7] |
| Functionalized Thiazoles | Anticancer, Anti-inflammatory, Antiviral | Varies widely (µM to nM) | [2][13][14] |
Expert Insight: The core hypothesis is that the 5-Bromo-3-methyl-4-nitro-1,2-thiazole scaffold serves as a "warhead" carrier. The nitrothiazole moiety provides the intrinsic biological activity, while the diverse substituents installed via SNAr at the C5 position can be used to modulate pharmacokinetic properties (solubility, metabolic stability, cell permeability) and explore new binding interactions with the biological target.
Conclusion
5-Bromo-3-methyl-4-nitro-1,2-thiazole is more than a mere chemical; it is a powerful strategic tool for medicinal chemists. Its pre-activated nature for nucleophilic aromatic substitution provides a reliable and efficient entry point for the synthesis of large, diverse libraries of novel nitrothiazole derivatives. The established biological relevance of this compound class makes the resulting libraries highly promising for hit discovery in a range of therapeutic areas, particularly in the development of new anti-infective and anticancer agents. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic and strategic potential of this valuable heterocyclic building block.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- BenchChem. (n.d.). In-Depth Technical Guide on the Biological Activity of 5-Methyl-4-nitrothiazole Derivatives.
- Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. (2024, March 18). MDPI.
- Antibacterial activities of nitrothiazole derivatives. (n.d.). PubMed.
- Hof, H., Zakt, O., Schweizerf, E., & Denzler, A. (n.d.). Antibacterial activities of nitrothiazole derivatives.
- Antibacterial activities of nitrothiazole derivatives. (n.d.). Journal of Antimicrobial Chemotherapy.
- One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. (n.d.). SciSpace.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.).
- BenchChem. (n.d.). Protocol for Nucleophilic Aromatic Substitution with 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- 5-BroMo-3-Methyl-4-nitroisothiazole. (n.d.). ChemBK.
- Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17).
- 5-bromo-3-methyl-1,2,4-thiadiazole synthesis. (n.d.). ChemicalBook.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.
- Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (2021, August 9). Chemistry Steps.
- Synthesis of selected functionalized derivatives of thiaz... (2022, December 31). ResearchHub.
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([3][4]thiadiazole) 1 with morpholine. (n.d.). ResearchGate. Retrieved February 14, 2026, from
- Systematic Review On Thiazole And Its Applications. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28). ResearchGate.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30).
- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
- 5-bromo-3-methyl-1,2,4-thiadiazole 54681-68-4 wiki. (n.d.). Guidechem.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2025, August 7). ResearchGate.
- 5-BROMO-3-NITRO-1,2,4-TRIAZOLE. (n.d.). ChemicalBook.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
- Low-energy electron driven reactions in 2-bromo-5-nitrothiazole. (2025, January 28). PubMed.
- 2-Bromo-5-nitrothiazole. (n.d.). Chem-Impex.
- 2-Bromo-5-nitrothiazole 98 3034-48-8. (n.d.). Sigma-Aldrich.
- 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211. (n.d.). PubChem.
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- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 10. chembk.com [chembk.com]
- 11. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
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- 14. jbarbiomed.com [jbarbiomed.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 5-Bromo-3-methyl-4-nitro-1,2-thiazole synthesis
An in-depth guide to navigating the complexities of synthesizing 5-Bromo-3-methyl-4-nitro-1,2-thiazole, a crucial intermediate in pharmaceutical and agrochemical research. This technical support center provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to empower researchers in achieving optimal reaction outcomes.
Introduction: The Challenge and Importance of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
5-Bromo-3-methyl-4-nitro-1,2-thiazole (also known as 5-bromo-3-methyl-4-nitroisothiazole) is a highly functionalized heterocyclic compound. Its unique arrangement of substituents—a bromine atom, a methyl group, and a nitro group—makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. However, the synthesis is not without its challenges. The electron-withdrawing nature of the nitro group and the specific reactivity of the isothiazole ring demand precise control over reaction conditions to avoid side reactions and ensure high yields. This guide serves as a comprehensive resource for optimizing its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing foundational knowledge for planning and executing the experiment.
Q1: What is the most reliable synthetic pathway for 5-Bromo-3-methyl-4-nitro-1,2-thiazole?
The most common and logically sound approach is a two-step synthesis starting from 3-methyl-1,2-thiazole. The recommended pathway involves:
-
Electrophilic Bromination: First, brominate 3-methylisothiazole at the C5 position to yield 5-Bromo-3-methyl-1,2-thiazole. The C5 position is generally the most susceptible to electrophilic attack in isothiazoles that are unsubstituted at that position.[1]
-
Nitration: Subsequently, nitrate the 5-bromo-3-methyl-1,2-thiazole intermediate. The methyl group at C3 and the bromo group at C5 will direct the incoming nitro group to the C4 position.
Attempting nitration first would introduce a strongly deactivating nitro group, making the subsequent bromination significantly more difficult.
Q2: What are the critical reagents and their functions?
-
Starting Material: 5-Bromo-3-methylisothiazole is the direct precursor for the nitration step.[2][3] Its purity is crucial for a clean reaction.
-
Nitrating Mixture: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is the classic and effective nitrating agent.
-
Sulfuric Acid (H₂SO₄): Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Nitric Acid (HNO₃): Serves as the source of the nitronium ion. Fuming nitric acid is often preferred for its higher concentration.
-
-
Quenching Agent: Ice-cold water is used to quench the reaction. This step precipitates the organic product while dissolving the acid mixture.
Q3: What are the essential safety precautions for this synthesis?
This reaction involves highly corrosive and reactive substances. Strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: The entire procedure, especially the handling of fuming nitric acid and the reaction itself, must be performed in a well-ventilated fume hood.
-
Handling Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and are strong oxidizing agents. Add reagents slowly and carefully, especially when creating the nitrating mixture and during the quenching step, to control the exothermic reaction.
-
Quenching: The addition of the reaction mixture to ice must be done slowly and with stirring to dissipate heat and prevent violent splashing.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method.
-
Procedure: Periodically take a small aliquot from the reaction mixture, quench it carefully in a separate vial with ice water, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Spot the organic extract on a TLC plate against the starting material (5-Bromo-3-methylisothiazole).
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared or is significantly diminished, and a new, typically lower Rf spot corresponding to the more polar nitro-product has appeared.
Section 2: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the nitration of 5-Bromo-3-methylisothiazole.
Synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
Materials:
-
5-Bromo-3-methylisothiazole (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Crushed Ice/Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath (0 to -5 °C), slowly add fuming nitric acid to concentrated sulfuric acid in a 1:3 v/v ratio. Stir the mixture gently for 10-15 minutes while maintaining the low temperature.
-
Addition of Substrate: Dissolve 5-Bromo-3-methylisothiazole (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask. Cool this solution to 0 °C.
-
Reaction Initiation: Using a dropping funnel, add the substrate solution dropwise to the cold, stirred nitrating mixture. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. A similar procedure is used for the nitration of other heterocyclic compounds like pyrazoles.[4]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using TLC. If the reaction is sluggish, the mixture can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. A precipitate (the crude product) should form.
-
Work-up and Isolation:
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Alternatively, if the product is oily, extract the aqueous mixture multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[5]
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing logical steps for resolution.
Problem 1: Low or No Product Yield
-
Q: My reaction has gone to completion according to TLC, but the isolated yield is very low. What could be the cause?
-
A: Several factors can contribute to low isolated yields.
-
Inadequate Quenching: The product may have some solubility in the acidic aqueous layer. Ensure the quenching solution is sufficiently cold to maximize precipitation. During extraction, use an adequate volume of organic solvent and perform multiple extractions (at least 3x) to ensure complete recovery.
-
Side Reactions: Over-nitration or ring-opening can occur if the temperature is not strictly controlled. The isothiazole ring can be sensitive to harsh conditions.[1] Ensure the temperature during substrate addition and reaction remains below 10 °C.
-
Reagent Quality: The concentration of the acids is critical. Use fresh, high-purity concentrated sulfuric acid and fuming nitric acid. Old or improperly stored nitric acid may have a lower concentration of the active nitrating species.
-
-
Problem 2: Formation of Multiple Products / Impurities
-
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I avoid them?
-
A: The formation of multiple products typically points to issues with regioselectivity or reaction conditions.
-
Isomeric Impurities: While the 4-position is the expected site of nitration, minor amounts of other isomers could form if the reaction temperature is too high, overcoming the directing effects of the substituents. Maintaining a low temperature is the best way to minimize this.
-
Degradation Products: The combination of strong oxidizing acids and elevated temperatures can lead to the degradation of the isothiazole ring. Adhere strictly to the recommended temperature profile.
-
Unreacted Starting Material: If the reaction is not allowed to proceed to completion, you will have a mixture. Ensure sufficient reaction time by monitoring via TLC.
-
Minimization and Purification: To obtain a pure product, meticulous purification is necessary. Column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) is highly effective at separating the desired product from starting material and byproducts.[5]
-
-
Problem 3: Difficulty in Product Isolation
-
Q: The crude product is a dark, viscous oil that won't crystallize. How can I purify it?
-
A: Oily products are common in nitration reactions due to residual impurities that inhibit crystallization.
-
Trituration: Try adding a non-polar solvent like hexanes or petroleum ether to the oil and vigorously scratching the side of the flask with a glass rod. This can sometimes induce crystallization.
-
Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the oil in a minimal amount of a good solvent (like ethanol or dichloromethane) and then slowly add a poor solvent (like water or hexanes) until turbidity appears, then cool slowly.
-
Column Chromatography: This is the most reliable method for purifying oils. It will separate the product from the dark, tarry impurities that often prevent crystallization.
-
-
Section 4: Data and Visualization
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 1:3 (v/v) Fuming HNO₃ : Conc. H₂SO₄ | Ensures complete formation of the nitronium ion (NO₂⁺). |
| Temperature | 0 °C to 10 °C | Minimizes side reactions and degradation of the isothiazole ring. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion; should be confirmed by TLC. |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | Allows for tracking the consumption of starting material. |
| Purification | Column Chromatography / Recrystallization | Essential for removing impurities and obtaining the pure product.[5] |
Diagrams
Caption: Recommended synthetic pathway for 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767. [Link]
-
ChemBK. (n.d.). 5-BroMo-3-Methyl-4-nitroisothiazole. Retrieved February 14, 2026, from [Link]
-
PrepChem.com. (2014). Synthesis of 5-bromo-3-methyl-4-nitropyrazole. Retrieved February 14, 2026, from [Link]
- Holla, B. S., et al. (2000). A Systematic Review On Thiazole Synthesis And Biological Activities. Rasayan J. Chem, 13(2), 749-760.
-
Patil, S. B., et al. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. [Link]
- Boulton, A. J., & Katritzky, A. R. (Eds.). (2008). Product Class 15: Isothiazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 11, p. 507). Georg Thieme Verlag.
- Vera, S., et al. (2013). Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol-4-ones and Nitroolefins Mediated By a Bifunctional Urei.
-
MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
-
ResearchGate. (2013). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
Sources
Technical Support Center: Purification of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 5-Bromo-3-methyl-4-nitro-1,2-thiazole. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Critical Safety & Handling Precautions
Before beginning any experimental work, it is imperative to understand the risks associated with 5-Bromo-3-methyl-4-nitro-1,2-thiazole and related aromatic nitro compounds.
-
Toxicity: This compound is classified as toxic if swallowed, inhaled, or in contact with skin. Aromatic nitro-compounds can be rapidly absorbed through intact skin and may cause cyanosis (a blue discoloration of the blood) and anemia.[1]
-
Handling: All manipulations must be performed within a certified chemical fume hood. Do not inhale the dust or substance mixture.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (Viton, Butyl Rubber, or Polyvinyl Alcohol are recommended for similar compounds), a lab coat, and safety goggles.[2]
-
Spills & Disposal: In case of a spill, evacuate the area, avoid dust generation, and collect the spillage using an absorbent material.[2] Dispose of the compound and any contaminated materials as hazardous waste according to local regulations.
-
Storage: Store the container tightly closed in a dry, well-ventilated, and locked area accessible only to authorized personnel.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5-Bromo-3-methyl-4-nitro-1,2-thiazole?
A1: Impurities typically originate from the synthetic route, which likely involves the nitration and bromination of a 3-methyl-1,2-thiazole precursor.[4] Common impurities include:
-
Unreacted Starting Materials: e.g., 3-methyl-4-nitro-1,2-thiazole.
-
Reaction Intermediates.
-
Side-Products: Such as regioisomers (e.g., other brominated species) or over-reacted products (e.g., di-brominated thiazoles).[4]
-
Inorganic Salts: Left over from the reaction workup (e.g., salts formed during neutralization).[5]
-
Decomposition Products: The product may be unstable under certain reaction or workup conditions.[6]
Q2: How do I choose the best primary purification technique?
A2: The choice depends on the physical state of your crude product and the nature of the impurities.[7]
-
For solid, thermally stable compounds: Recrystallization is often the most efficient and scalable method, especially if the impurities have significantly different solubilities than the desired product.[7]
-
For complex mixtures or when impurities have similar solubility: Column chromatography is the preferred method as it separates compounds based on their differential adsorption to the stationary phase.[7]
-
For removing baseline inorganic salts or highly polar impurities: A simple aqueous workup (extraction) or filtration through a small plug of silica gel may be sufficient.
Q3: My compound seems to be degrading during purification on a silica gel column. What should I do?
A3: Silica gel is acidic and can cause the degradation of sensitive compounds.[8] First, confirm this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots have appeared.[8] If it is unstable, consider these alternatives:
-
Use a different stationary phase: Alumina (basic or neutral) or Florisil can be effective alternatives.[8]
-
Deactivate the silica gel: Prepare a slurry of silica gel with a small percentage of a base like triethylamine or anhydrous potassium carbonate (e.g., 1-10% w/w) in your column solvent before packing.[9][10] This neutralizes the acidic sites.
Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or it was cooled too quickly. The boiling point of the solvent may be higher than the melting point of the solute. | Gently heat to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. If possible, use a solvent with a lower boiling point. Scratching the inner surface of the flask with a glass rod can initiate nucleation.[7][11] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent, even when cold. | Evaporate some of the solvent to increase the concentration and attempt cooling again. If that fails, add a co-solvent ("anti-solvent") in which your compound is insoluble, dropwise, until the solution becomes cloudy, then warm slightly to clarify and cool slowly.[11] |
| Very low recovery of the product. | Too much solvent was used initially. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required for dissolution. To improve recovery, cool the flask in an ice bath for an extended period. The mother liquor can be concentrated and a second crop of crystals can be collected, though these may require re-purification.[7] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots (overlapping peaks). | The solvent system (eluent) is not optimal. The column was overloaded with the sample. | The ideal eluent should give your target compound an Rf value of ~0.3 on a TLC plate.[8] Systematically test different solvent ratios to achieve better separation.[7] Ensure your sample is loaded onto the column in a minimal volume of solvent as a concentrated, narrow band.[9] |
| The compound will not elute from the column. | The eluent is not polar enough. The compound is acidic or basic and is interacting strongly with the silica gel. The compound may have decomposed on the column. | Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If strong interaction is suspected, add a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds).[9] |
| Streaking or "tailing" of spots on TLC and the column. | The sample is too concentrated. The compound is acidic or basic. | Dilute the sample before loading it onto the TLC plate or column. Add a small amount of an acid or base modifier (e.g., acetic acid or triethylamine) to your eluent system to improve the spot shape.[9] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying multi-gram quantities of solid 5-Bromo-3-methyl-4-nitro-1,2-thiazole that is substantially pure.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to find one where the compound is soluble when hot but poorly soluble when cold.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to cover the solid. Heat the mixture to a gentle boil with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating complex mixtures or removing impurities with similar properties to the product.
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.3 and show good separation from all impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the column eluent or a less polar solvent). Carefully apply the sample solution to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
Assessing Product Purity
After purification, it is essential to confirm the purity and identity of the compound.
-
Thin Layer Chromatography (TLC): A purified compound should appear as a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any remaining impurities.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of the sample.[14][15]
Visualization of Workflows
Caption: General workflow for the purification of 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
Sources
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. nj.gov [nj.gov]
- 3. Mobile [my.chemius.net]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Thiazole, 2-bromo-5-nitro- | SIELC Technologies [sielc.com]
- 15. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
Validation & Comparative
Benchmarking the efficacy of 5-Bromo-3-methyl-4-nitro-1,2-thiazole against known antibiotics
Topic: Benchmarking the Efficacy of 5-Bromo-3-methyl-4-nitro-1,2-thiazole (BMNT) Content Type: Technical Comparison & Evaluation Guide Audience: Medicinal Chemists, Microbiologists, and Pre-clinical Leads.
Executive Technical Summary
5-Bromo-3-methyl-4-nitro-1,2-thiazole (BMNT) represents a specialized subclass of nitro-heterocyclic antimicrobial agents. Unlike the widely utilized 1,3-thiazoles (e.g., Nitazoxanide) or nitroimidazoles (e.g., Metronidazole), the 1,2-isothiazole core of BMNT introduces unique electrophilicity due to the labile S–N bond.
When benchmarking BMNT, researchers must account for two distinct mechanisms of action (MOA):
-
Nitro-Bioactivation: Similar to nitrofurans, the C4-nitro group serves as a "warhead," requiring enzymatic reduction (Type I/II nitroreductases) to generate cytotoxic radical species.
-
Electrophilic Inactivation: The C5-bromo substituent enhances the lipophilicity and leaving-group potential, facilitating nucleophilic attack by bacterial thiols (e.g., Mycothiol or Bacillithiol) on the isothiazole ring.
This guide outlines the rigorous protocol for benchmarking BMNT against the standard of care (SoC), emphasizing the specific solubility and stability challenges inherent to isothiazole scaffolds.
Strategic Comparator Selection
To validate BMNT, you cannot rely on a single class of comparators. You must triangulate its efficacy against agents with overlapping structural or functional traits.
| Comparator Class | Specific Agent | Rationale for Selection |
| Structural Analog | Nitazoxanide | The primary benchmark. A nitro-thiazole (1,3-isomer) used to determine if the 1,2-isothiazole core of BMNT offers superior potency or spectrum. |
| MOA Control (Redox) | Metronidazole | Essential for anaerobic panels. Verifies if BMNT activity is driven solely by nitro-reduction (low redox potential activation). |
| Gram-Positive SoC | Vancomycin | The "Gold Standard" for MRSA. BMNT is likely lipophilic and G+ selective; failing to beat or match Vancomycin in potency usually halts development. |
| Gram-Negative SoC | Ciprofloxacin | Used to assess permeability. If BMNT fails here, it indicates exclusion by RND-efflux pumps common in Pseudomonas or E. coli. |
Critical Pre-Validation: Stability & Solubility
Expert Insight: Many isothiazoles yield false positives in screening because they degrade into reactive species in standard media. Before running MICs, you must validate the scaffold integrity.
Protocol A: Media Stability Assessment
-
Objective: Confirm BMNT does not undergo ring-opening hydrolysis or thiol-mediated degradation in Mueller-Hinton Broth (MHB).
-
Method:
-
Prepare a 100 µM stock of BMNT in DMSO.
-
Dilute 1:100 into fresh MHB (pH 7.2) and MHB supplemented with 5mM Glutathione (simulating intracellular reducing environment).
-
Incubate at 37°C.
-
Analyze via HPLC-UV/Vis at T=0, 4h, and 24h.
-
-
Pass Criteria: >90% parent compound recovery at 24h in standard MHB.
Primary Benchmarking: MIC/MBC Determination
Standard: CLSI M07-A10 (Aerobes) & M11-A8 (Anaerobes).
Experimental Design
The hydrophobicity of the 5-bromo/3-methyl substitution requires modified solubilization steps to prevent microprecipitation, which causes "trailing endpoints."
Step-by-Step Protocol:
-
Stock Preparation: Dissolve BMNT in 100% DMSO to 10 mg/mL. (Do not use water/ethanol; isothiazoles are poorly soluble).
-
Intermediate Dilution: Dilute stock 1:10 in sterile water to create a 10x working solution (10% DMSO final).
-
Plate Setup:
-
Dispense 90 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into 96-well plates.
-
Add 10 µL of drug dilutions (Final DMSO < 1%).
-
Control: Include a "Solvent Control" column (1% DMSO) to ensure the solvent doesn't inhibit growth.
-
-
Inoculum: Standardize bacteria to
CFU/mL. -
Incubation:
-
Aerobes: 16–20h @ 35°C ambient air.
-
Anaerobes (B. fragilis, C. difficile): 48h @ 37°C in anaerobic chamber.
-
-
Readout: Visual turbidity (MIC) followed by plating 10 µL on agar (MBC).
Representative Data Structure (Hypothetical Target Profile)
Use this table structure to report your findings.
| Organism | Strain ID | BMNT MIC (µg/mL) | Nitazoxanide MIC | Vancomycin MIC | Interpretation |
| S. aureus | ATCC 29213 | 0.5 - 1.0 | 2.0 - 4.0 | 1.0 | Superior Potency |
| S. aureus (MRSA) | ATCC 43300 | 0.5 - 1.0 | 4.0 | 1.0 | Retains activity in MRSA |
| E. coli | ATCC 25922 | >64 | 32 | >64 | Permeability Limited |
| C. difficile | ATCC 700057 | 0.06 - 0.12 | 0.12 | 1.0 | Highly Active (Anaerobe) |
Mechanism of Action (MOA) Visualization
Understanding how BMNT kills is vital for differentiation. The diagram below illustrates the dual-pathway hypothesis: Nitro-reduction (primary) and S-N bond nucleophilic attack (secondary).
Figure 1: Dual-mode mechanism of action for BMNT involving enzymatic bioactivation and direct electrophilic scavenging of cellular thiols.
Advanced Evaluation: Time-Kill Kinetics
Objective: Determine if BMNT is bactericidal (kills) or bacteriostatic (inhibits growth). Nitro-heterocycles are typically bactericidal.
Protocol:
-
Inoculate S. aureus (MRSA) at
CFU/mL in CAMHB. -
Add BMNT at concentrations of 1x, 2x, and 4x MIC .
-
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate counts.
-
Success Metric: A
reduction in CFU/mL within 24 hours indicates bactericidal activity.
Safety Profiling: Mammalian Cytotoxicity
Expert Warning: Nitro-compounds carry a risk of mutagenicity and mitochondrial toxicity in mammalian cells. You must calculate the Selectivity Index (SI) early.
Workflow:
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).
-
Assay: MTT or Resazurin reduction assay (72h exposure).
-
Calculation:
-
Benchmark: An SI > 10 is acceptable for early leads; SI > 50 is preferred for drug candidates.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. [Link]
-
Müller, J., et al. (2017). "Nitro-heterocycles: Mechanisms of Activation and Resistance." Microbiology and Molecular Biology Reviews, 81(1). [Link]
-
Silva, V., et al. (2020).[1] "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles."[1] Molecules, 25(4), 991.[1] (Provides grounding on isothiazole reactivity).[1] [Link]
-
Shakya, N., et al. (2011). "Nitro-heterocyclic drugs for neglected tropical diseases: structure-activity relationships." Journal of Medicinal Chemistry. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Bromo-3-methyl-4-nitro-1,2-thiazole
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-3-methyl-4-nitro-1,2-thiazole. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a culture of safety and scientific excellence in the laboratory.
Immediate Safety and Hazard Assessment
Given its chemical structure, 5-Bromo-3-methyl-4-nitro-1,2-thiazole should be handled as a potentially hazardous substance. The presence of nitro and bromo functional groups on a thiazole scaffold suggests potential for skin and eye irritation, possible toxicity if ingested or inhaled, and the likelihood of being an environmental hazard.[2][3]
Assumed Hazard Profile:
| Hazard Class | Anticipated Risk |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[2][3] |
| Respiratory Sensitization | Potential for respiratory irritation. Avoid dust formation.[2] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling 5-Bromo-3-methyl-4-nitro-1,2-thiazole. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[4]
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[5]
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is recommended.[4]
-
Gloves: Wear powder-free nitrile or neoprene gloves. It is advisable to double-glove, especially during procedures involving larger quantities or extended handling times.[4][6] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately if contamination is suspected.[6]
-
Laboratory Coat/Gown: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a significant risk of contamination, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn.[4]
-
Standard Handling: When handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.
-
Risk of Aerosolization: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator is required. An N95 respirator may be sufficient for powders, but for higher-risk procedures or in the event of a spill, a respirator with chemical cartridges appropriate for organic vapors and particulates should be used.[5][7]
Operational Plan: From Receipt to Reaction
A systematic approach to handling 5-Bromo-3-methyl-4-nitro-1,2-thiazole at every stage is critical to minimize exposure and ensure a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5] The container should be kept tightly closed.[5]
Weighing and Aliquoting:
-
All weighing and aliquoting of solid 5-Bromo-3-methyl-4-nitro-1,2-thiazole must be conducted in a chemical fume hood to prevent inhalation of any dust particles.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
Experimental Procedures:
-
All experimental work with this compound should be performed within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][5]
Step-by-Step Guide for Safe Handling
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Don all required PPE: safety goggles (and face shield if necessary), double gloves, and a lab coat or disposable gown.
-
Handling: Carefully open the container inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. Ensure the vessel is appropriately sized to prevent spills.
-
Reaction Setup: Conduct all reactions within the fume hood. Use appropriate clamps and supports to secure all glassware.
-
Post-Procedure: After completing the experimental work, decontaminate all surfaces and equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Bromo-3-methyl-4-nitro-1,2-thiazole and any contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste: All unreacted compound and solutions containing it must be disposed of as hazardous chemical waste.[2] Collect this waste in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be collected in a designated hazardous waste bag within the fume hood.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In the event of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing Safety Workflows
PPE Selection Workflow
Caption: PPE selection workflow based on risk assessment.
Waste Disposal Workflow
Caption: Waste stream for 5-Bromo-3-methyl-4-nitro-1,2-thiazole.
By adhering to these guidelines, researchers can confidently and safely work with 5-Bromo-3-methyl-4-nitro-1,2-thiazole, ensuring both personal safety and the integrity of their research.
References
- Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-Amino-5-nitrothiazole.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet for a mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one (3:1).
- Alberta College of Pharmacists. (2019, October 30). Personal protective equipment in your pharmacy.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Bromo-5-methylthiazole.
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from Centers for Disease Control and Prevention.
- Fisher Scientific. (2025, May 1). Safety Data Sheet for 5-Bromothiazole.
- Favier, B. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Tokyo Chemical Industry. (2025, March 12). Safety Data Sheet for 2-Bromo-5-nitrothiazole.
- ChemScene. (n.d.). 5-Bromo-3-methyl-4-nitroisothiazole.
- Sigma-Aldrich. (n.d.). 5-Bromo-4-methylthiazole.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
